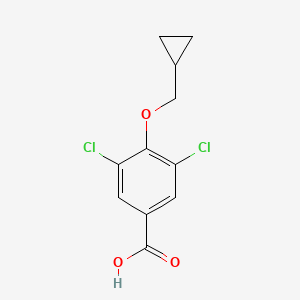

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.

Formation of Cyclopropylmethanol: Cyclopropylmethanol is prepared separately.

Esterification: The 3,5-dichlorobenzoic acid is esterified with cyclopropylmethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.

Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters or hydrolyzed back to the acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Quinones or other oxidized forms.

Reduction Products: Hydroquinones or other reduced forms.

Esterification Products: Esters of this compound.

Aplicaciones Científicas De Investigación

Role as a Precursor in Drug Synthesis

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid serves as an intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma due to its anti-inflammatory properties. The synthesis pathway involves several steps where this compound is converted into Roflumilast through various chemical reactions including oxidation and halogenation .

Synthetic Pathways

A common synthetic route involves:

- Starting Materials : 3-halogeno-4-hydroxybenzaldehyde and cyclopropylmethanol.

- Reagents : Utilization of bases like sodium hydride or potassium carbonate.

- Process : The reaction is typically conducted under controlled temperatures to yield high purity products with good yields .

Clinical Relevance in COPD Treatment

A study highlighted the effectiveness of Roflumilast, derived from this compound, in reducing exacerbations in patients with severe COPD. The clinical trials demonstrated significant improvements in lung function and quality of life for patients treated with this compound compared to placebo groups .

Comparative Efficacy

Comparative studies have shown that Roflumilast not only reduces inflammation but also has a favorable safety profile compared to other anti-inflammatory drugs used for respiratory diseases. This positions this compound as a valuable compound in ongoing research for new therapeutic agents targeting similar pathways .

Data Table: Synthesis Overview

| Step | Starting Material | Reaction Type | Conditions | Yield |

|---|---|---|---|---|

| 1 | 3-halogeno-4-hydroxybenzaldehyde | Alkylation | Base catalyzed reaction | High |

| 2 | Resulting Aldehyde | Oxidation | Mild conditions | Good |

| 3 | This compound | Conversion to Roflumilast | Multi-step synthesis | Variable |

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with signal transduction pathways or modulate gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid can be compared with other similar compounds, such as:

3,5-Dichloro-4-methoxybenzoic acid: Lacks the cyclopropylmethoxy group, which may affect its reactivity and biological activity.

3,5-Dichloro-4-(difluoromethoxy)benzoic acid: Contains a difluoromethoxy group instead of a cyclopropylmethoxy group, leading to different chemical and biological properties.

3,5-Dichloro-4-hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties.

Actividad Biológica

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid (DCPCBA) is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

DCPCBA is characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to a benzoic acid moiety. The chemical structure can be represented as follows:

- Chemical Formula : C12H10Cl2O3

- Molecular Weight : 283.11 g/mol

The biological activity of DCPCBA is primarily attributed to its interaction with various molecular targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : DCPCBA has been shown to act as a modulator of the alpha 7 nAChR, which is implicated in cognitive functions and neuroprotection. It enhances receptor activity, potentially benefiting conditions like Alzheimer's disease and schizophrenia .

- Phosphodiesterase Inhibition : Research indicates that DCPCBA exhibits inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4D. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and neuronal signaling .

Anti-inflammatory Effects

DCPCBA demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects

The modulation of nAChRs by DCPCBA may provide neuroprotective effects against neurodegenerative diseases. Studies indicate that compounds acting on these receptors can improve cognitive function and reduce neuroinflammation .

Case Studies and Research Findings

- In Vitro Studies : In a study assessing the effects of DCPCBA on human neuronal cell lines, it was found to enhance cell viability under oxidative stress conditions, supporting its neuroprotective claims .

- Animal Models : In vivo experiments using animal models of Alzheimer's disease demonstrated that DCPCBA administration improved memory retention and reduced amyloid plaque accumulation, highlighting its potential therapeutic application in neurodegenerative disorders .

- Clinical Relevance : Clinical trials involving related compounds suggest that targeting nAChRs can lead to significant improvements in cognitive function among patients with mild cognitive impairment .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,5-dichloro-4-(cyclopropylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUYHXGJECDIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.